Carboxyphosphamide-d4 is a deuterated analog of carboxyphosphamide, a compound derived from cyclophosphamide, which is a well-known alkylating agent used in chemotherapy. The deuteration of this compound allows for enhanced analytical capabilities, particularly in mass spectrometry applications where stable isotope dilution can improve the quantification of drugs and their metabolites in biological fluids. Carboxyphosphamide itself is an important metabolite of cyclophosphamide, contributing to its pharmacological effects and toxicity.
Carboxyphosphamide-d4 falls under the category of alkylating agents and antineoplastic agents. Its primary classification relates to its role in cancer treatment, where it acts by interfering with DNA replication.
The synthesis of carboxyphosphamide-d4 involves several steps that utilize established synthetic routes for deuterated compounds. A notable method includes base-catalyzed hydrogen-deuterium exchange on N-nitrosobis(2-hydroxyethyl)amine, leading to the formation of bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4). This intermediate can then be converted into various d4 analogs of cyclophosphamide, including carboxyphosphamide-d4 .
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the progress of reactions and to purify the products.
Carboxyphosphamide-d4 retains the core structure of carboxyphosphamide but incorporates four deuterium atoms. The molecular formula can be represented as with deuterium substituting for hydrogen atoms.
The structural analysis can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.
Carboxyphosphamide-d4 can participate in various chemical reactions typical for alkylating agents. It can undergo hydrolysis, leading to the formation of phosphoramide mustard, which is another active metabolite involved in DNA cross-linking.
The reactivity profile includes interactions with nucleophiles such as DNA bases, which is critical for its mechanism of action as an antitumor agent. The presence of deuterium does not significantly alter these chemical properties but allows for more precise tracking in biological studies.
Carboxyphosphamide-d4 acts primarily through alkylation of DNA, leading to cross-linking between DNA strands. This process prevents proper DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines due to their ability to form covalent bonds with nucleophilic sites on DNA . The incorporation of deuterium aids in tracing these interactions more accurately in metabolic studies.
Relevant data from studies indicate that the physicochemical properties are crucial for understanding the drug's behavior in biological systems .
Carboxyphosphamide-d4 is primarily used in pharmacokinetic studies to quantify levels of carboxyphosphamide and other metabolites in human plasma and urine through stable isotope dilution mass spectrometry techniques. Its application extends to:
The synthesis of Carboxyphosphamide-d4 relies on precise deuterium incorporation strategies to create a metabolically stable tracer for studying cyclophosphamide pathways. The most efficient approach involves base-catalyzed exchange applied to nor-HN2 (bis(2-hydroxyethyl)amine) precursors, where hydrogen atoms at the α-position to nitrogen are replaced with deuterium under alkaline conditions. This method capitalizes on the relative acidity of C-H bonds adjacent to nitrogen, enabling selective deuteration without complex protecting group strategies [3]. The resulting N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine serves as a crucial intermediate that undergoes chlorination to form nor-HN2-d4 (bis(2-chloro-1,1-dideuterioethyl)amine) – the deuterated backbone for subsequent phosphoramidate construction [3].
Alternative routes employ haloalkyl precursors with pre-installed deuterium labels. These methods involve reacting phosphorus oxychlorides with specifically deuterated 2-chloroethylamine derivatives. The isotopic integrity during synthesis presents significant challenges due to potential deuterium scrambling under acidic or high-temperature conditions. Optimized procedures maintain reaction temperatures below 40°C and employ aprotic solvents to minimize hydrogen-deuterium exchange, preserving >98% isotopic purity in the final Carboxyphosphamide-d4 product [9]. The strategic positioning of deuterium atoms at the carbon alpha to chlorine (N-CH₂CD₂Cl moieties) ensures the label remains metabolically inert during the compound's conversion to downstream metabolites, as these positions are not involved in the cytochrome P450-mediated activation steps [3] [4].
Table 1: Deuterium Incorporation Methods for Carboxyphosphamide-d4 Synthesis
Technique | Key Intermediate | Deuteration Efficiency | Isotopic Purity | Primary Advantages |
---|---|---|---|---|
Base-Catalyzed H/D Exchange | N-Nitrosobis(2-hydroxyethyl)amine | 85-92% | ≥98% | Selective α-deuteration; avoids complex protection |
Halogenated Precursor Route | 2-Chloro-1,1-dideuterioethylamine | >95% | 97-99% | Higher deuteration yield; reduced scrambling risk |
Reductive Deuteration | 4-Oxocyclophosphamide-d4 | 75-85% | 95-97% | Applicable to advanced intermediates; functional group tolerance |
Ozonation with Deuterated Solvents | 4-Hydroperoxyifosfamide analogues | <70% | 90-93% | Direct route from non-deuterated parent compounds |
The analytical utility of Carboxyphosphamide-d4 as an internal standard demands exceptional isotopic and chemical purity (>99%), achieved through multidimensional purification protocols. Reversed-phase HPLC with deuterium-compatible detection (e.g., charged aerosol detection) effectively separates Carboxyphosphamide-d4 from non-deuterated impurities and synthesis byproducts. Critical method parameters include acid-buffered mobile phases (pH 3.5-4.0) and octadecylsilane columns with 100% aqueous compatibility, which resolve the highly polar metabolite from matrix components without compromising deuterium retention [7] [10].
Detection sensitivity enhancements leverage the distinct mass spectral behavior of deuterated compounds. Carboxyphosphamide-d4 exhibits characteristic mass shifts (m/z +4) and unique fragmentation patterns compared to its non-deuterated counterpart. When derivatized with carbonyl-reactive tags like d4-2-dimethylaminoethylamine (d4-DMED), the resulting derivatives amplify detection sensitivity by 10-100 fold in ESI-MS by introducing fixed positive charges. This derivatization strategy simultaneously improves chromatographic retention during LC-MS analysis, reducing ion suppression from biological matrices [7]. Quantitative applications require rigorous isotopic fidelity validation through accelerated stability studies, confirming deuterium retention exceeds 95% after 72 hours in human plasma and urine at physiological temperatures – ensuring reliable quantification throughout sample processing workflows [10].
Table 2: Analytical Performance Enhancement Through Isotope Labeling Optimization
Parameter | Underivatized Carboxyphosphamide | DMED-Derivatized Carboxyphosphamide | d4-DMED Derivatized Carboxyphosphamide-d4 | Improvement Factor |
---|---|---|---|---|
LC-MS LOD (pmol) | 500-1000 | 5-10 | 0.5-1.0 | 1000× |
Chromatographic Retention (k') | 0.2-0.5 | 3.5-4.2 | 3.6-4.3 | 8-10× |
Ionization Efficiency (ESI+) | 10³ counts/ng | 10⁵ counts/ng | 10⁵ counts/ng | 100× |
Matrix Effect (%RSD) | 45-65% | 12-18% | 10-15% | 4-6× reduction |
Fragmentation Diagnostic Ions | Limited structural information | m/z 63/67 neutral losses | m/z 63/67 + isotope signature | Metabolic pathway specificity |
The canonical synthesis of Carboxyphosphamide-d4 proceeds via a metabolic pathway-inspired approach beginning with deuterated nor-HN2 (bis(2-chloroethyl)amine-d4). Condensation with 3-(N,N-diethylamido)phosphoryl chloride forms the cyclophosphamide-d4 backbone, which undergoes selective ring oxidation at C4 to yield 4-ketocyclophosphamide-d4. This ketone intermediate undergoes Baeyer-Villiger oxidation with peracids or enzymatic oxidation to generate the ester linkage characteristic of carboxyphosphamide. The deuterium atoms remain intact throughout this sequence due to their non-labile positioning at the chloroethyl carbons [3]. This route produces Carboxyphosphamide-d4 with the molecular formula C₇H₁₁D₄Cl₂N₂O₄P and a molecular weight of 297.11 g/mol, confirmed by high-resolution mass spectrometry [5].
Alternative pathways utilize ozonation of ifosfamide-d4 analogues to access Carboxyphosphamide-d4 through 4-hydroperoxy intermediates. Direct ozonation of N-deuterated ifosfamide in dichloromethane at -78°C generates 4-hydroperoxyifosfamide-d4, which undergoes copper-catalyzed rearrangement to the carboxylic acid. This method offers improved yields (35-40%) compared to earlier Fenton oxidation approaches and avoids the need for 3-butenyl phosphorodiamidate precursors [2]. Structural characterization reveals the deuterium atoms are positioned exclusively on the chloroethyl substituents (N-CH₂CD₂Cl), confirmed by ²H-NMR spectroscopy which shows absence of signal broadening from deuterium exchange in aqueous media – a critical feature for metabolic stability studies [3] [8].
Table 3: Synthetic Pathways to Carboxyphosphamide-d4 and Key Analogs
Synthetic Route | Starting Material | Key Steps | Yield (%) | Isotopic Integrity |
---|---|---|---|---|
Deuterated Nor-HN2 Pathway | Bis(2-hydroxyethyl)amine-d4 | Chlorination → Phosphoramidation → Ring Oxidation → Side Chain Oxidation | 18-22% | >99% retention at chloroethyl positions |
4-Ketocyclophosphamide Oxidation | Cyclophosphamide-d4 | Cytochrome P450 oxidation → Aldehyde Dehydrogenation | <5% (biological) | Metabolic conversion preserves deuterium |
Ifosfamide-d4 Ozonation | Ifosfamide-d4 | O₃ at -78°C → Hydroperoxide rearrangement → Hydrolysis | 35-40% | Limited to side chain deuteration |
Phosphoramide Mustard Carboxylation | Phosphoramide mustard-d4 | Enzymatic ω-oxidation | Not isolable | Demonstrates metabolic precursor relationship |
Structural analysis confirms that Carboxyphosphamide-d4 maintains the core phosphorodiamidate structure of its non-deuterated counterpart, with deuterium atoms exclusively located at the chloroethyl carbons. The molecule features a carboxyethyl group (-CH₂CH₂COOH) linked via phosphoester oxygen, distinguishing it from the cyclic structure of parent compounds like cyclophosphamide. This open-chain configuration enhances aqueous solubility (>50 mg/mL in buffered solutions) while maintaining sufficient lipophilicity for reversed-phase chromatographic separation (logP ≈ -1.2) [8]. The strategic deuteration pattern ensures minimal steric or electronic perturbation compared to the native molecule, as evidenced by identical enzymatic kinetics (Km values within 5%) with aldehyde dehydrogenase – the primary enzyme responsible for its formation in vivo [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: